molecular formula C13H12ClNO B14238706 N-benzhydrylidenehydroxylamine;hydrochloride CAS No. 403642-22-8

N-benzhydrylidenehydroxylamine;hydrochloride

Cat. No.: B14238706
CAS No.: 403642-22-8
M. Wt: 233.69 g/mol
InChI Key: INCOUIXUOUPCCU-UHFFFAOYSA-N
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Description

N-benzhydrylidenehydroxylamine;hydrochloride is a chemical compound with the molecular formula C13H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzhydryl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzhydrylidenehydroxylamine;hydrochloride can be synthesized through the reaction of benzhydryl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzhydrylidenehydroxylamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-benzhydrylidenehydroxylamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzhydrylidenehydroxylamine;hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, forming reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-benzylhydroxylamine;hydrochloride: Similar in structure but with a benzyl group instead of a benzhydryl group.

    Hydroxylamine;hydrochloride: The parent compound without the benzhydryl group.

    N-methylhydroxylamine;hydrochloride: Similar but with a methyl group instead of a benzhydryl group.

Uniqueness

N-benzhydrylidenehydroxylamine;hydrochloride is unique due to the presence of the benzhydryl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other hydroxylamine derivatives may not be as effective.

Properties

CAS No.

403642-22-8

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

N-benzhydrylidenehydroxylamine;hydrochloride

InChI

InChI=1S/C13H11NO.ClH/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,15H;1H

InChI Key

INCOUIXUOUPCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2.Cl

Origin of Product

United States

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